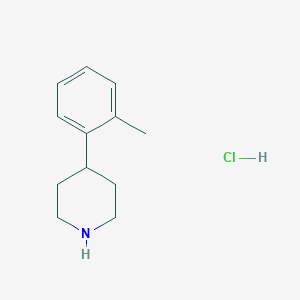
4-(2-Methylphenyl)piperidinhydrochlorid
Übersicht
Beschreibung
4-(2-Methylphenyl)piperidine hydrochloride is a unique chemical compound with the empirical formula C12H18ClN . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of piperidine derivatives, including 4-(2-Methylphenyl)piperidine hydrochloride, has been a subject of interest in modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4-(2-Methylphenyl)piperidine hydrochloride includes a six-membered piperidine ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for this compound is UJEPFWNSLTXXGP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-(2-Methylphenyl)piperidine hydrochloride has a molecular weight of 211.73 g/mol . It has two hydrogen bond donors and one hydrogen bond acceptor .Wissenschaftliche Forschungsanwendungen
Synthese von Antikrebsmitteln
Piperidinderivate wurden synthetisiert und zeigten gute Aktivität gegen androgenunabhängige Krebszelllinien (ARPC). Dies deutet darauf hin, dass „4-(2-Methylphenyl)piperidinhydrochlorid“ auf seine Antikrebseigenschaften untersucht werden könnte, insbesondere bei ARPC .
Antivirale, entzündungshemmende und Antitumor-Eigenschaften
Alkaloide, die Piperidinringe enthalten, wie Aloperine und Matrine, haben antivirale, entzündungshemmende und Antitumor-Eigenschaften gezeigt. Dies deutet auf mögliche Anwendungen von „this compound“ bei der Entwicklung von Behandlungen für Virusinfektionen, Entzündungen und Tumoren .
Entwicklung von Antiparasitika
Piperidinderivate wie Febrifugine und sein synthetisches Analogon Halofuginon wurden effektiv als Antiparasitika eingesetzt. Dies deutet auf mögliche Forschungsarbeiten hin, bei denen „this compound“ als Basis für die Herstellung neuer Antiparasitika verwendet wird .
Synthese von Piperidinderivaten
Die Verbindung kann in intra- und intermolekularen Reaktionen verwendet werden, um verschiedene Piperidinderivate zu bilden, die dann in verschiedenen wissenschaftlichen Bereichen wie organischer Chemie und pharmazeutischer Chemie eingesetzt werden können .
Eigenschaften
IUPAC Name |
4-(2-methylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEPFWNSLTXXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620368 | |
| Record name | 4-(2-Methylphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82212-02-0 | |
| Record name | 4-(2-Methylphenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methylphenyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

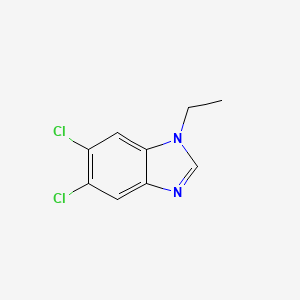
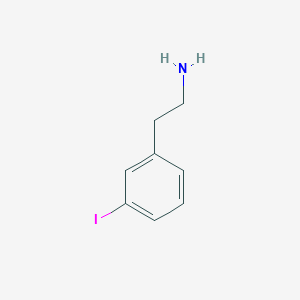
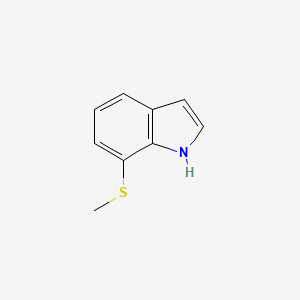
![1-(7-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B1603467.png)
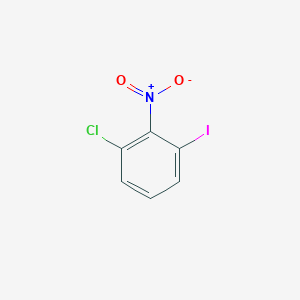
![1-[2-Methoxy-5-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1603473.png)
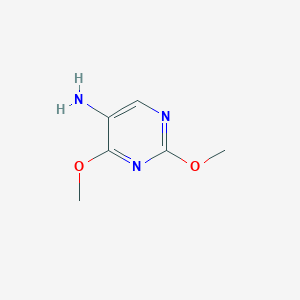
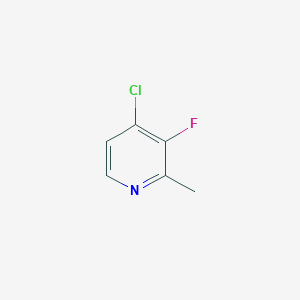


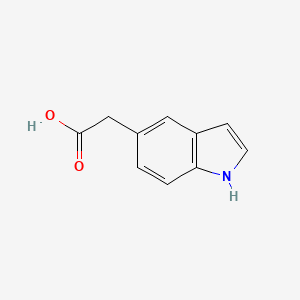
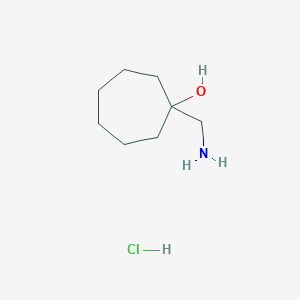
![4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-YL]benzaldehyde](/img/structure/B1603485.png)
